2-Butyl-6-chlorobenzo[d]thiazole
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Overview
Description
2-Butyl-6-chlorobenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-chlorobenzo[d]thiazole typically involves the reaction of 2-mercaptobenzothiazole with butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-6-chlorobenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butyl-6-chlorobenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 2-Butyl-6-chlorobenzo[d]thiazole involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane of bacteria and fungi, leading to cell death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways
Comparison with Similar Compounds
2-Butyl-6-chlorobenzo[d]thiazole can be compared with other benzothiazole derivatives:
2-Chlorobenzothiazole: Similar structure but lacks the butyl group, resulting in different chemical properties and applications.
6-Chloro-2-mercaptobenzothiazole: Contains a thiol group instead of a butyl group, leading to different reactivity and applications.
2-Butylbenzothiazole:
Properties
Molecular Formula |
C11H12ClNS |
---|---|
Molecular Weight |
225.74 g/mol |
IUPAC Name |
2-butyl-6-chloro-1,3-benzothiazole |
InChI |
InChI=1S/C11H12ClNS/c1-2-3-4-11-13-9-6-5-8(12)7-10(9)14-11/h5-7H,2-4H2,1H3 |
InChI Key |
LNZSSTIECXFGAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(S1)C=C(C=C2)Cl |
Origin of Product |
United States |
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